molecular formula C11H8N2O2 B11901921 6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile

6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile

Cat. No.: B11901921
M. Wt: 200.19 g/mol
InChI Key: KPNBQBBQEBLWAO-UHFFFAOYSA-N
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Description

6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile is a heterocyclic compound that belongs to the quinoline family It is characterized by a methoxy group at the 6th position, a carbonitrile group at the 5th position, and a keto group at the 2nd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxy-2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the quinoline ring. The reaction is usually carried out under reflux conditions in an organic solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydroquinoline derivatives.

    Substitution: The methoxy and carbonitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different chemical and biological properties.

Scientific Research Applications

6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and antiviral properties.

    Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as DNA and proteins, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by intercalating into DNA, inhibiting topoisomerase enzymes, or binding to specific proteins. These interactions can disrupt cellular processes, leading to the compound’s observed biological activities, such as anticancer or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
  • 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
  • 4-Hydroxy-2-quinolones

Uniqueness

6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 6th position and the carbonitrile group at the 5th position distinguishes it from other quinoline derivatives, potentially leading to different pharmacological profiles and applications.

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

6-methoxy-2-oxo-1H-quinoline-5-carbonitrile

InChI

InChI=1S/C11H8N2O2/c1-15-10-4-3-9-7(8(10)6-12)2-5-11(14)13-9/h2-5H,1H3,(H,13,14)

InChI Key

KPNBQBBQEBLWAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=O)C=C2)C#N

Origin of Product

United States

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